molecular formula C16H20N4O3S B5415305 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester

4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B5415305
M. Wt: 348.4 g/mol
InChI Key: HTVLBLYAGAORTM-UHFFFAOYSA-N
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Description

4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent and sodium bicarbonate as a base . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester has a wide range of scientific research applications:

Biological Activity

The compound 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester (CAS Number: 878442-68-3) is a derivative of piperazine that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S. The structure features a piperazine ring substituted with a benzothiazole moiety, which is critical for its biological properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the benzothiazole ring enhances antibacterial efficacy, as demonstrated in studies where derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 1.95–3.91 μg/mL against Gram-positive bacteria .

Anticancer Potential

Benzothiazole-containing compounds have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2. The SAR analysis indicates that modifications to the benzothiazole moiety can significantly affect cytotoxic activity against various cancer cell lines, including A-431 and Jurkat cells .

Analgesic Effects

The compound's mechanism as a fatty acid amide hydrolase (FAAH) inhibitor suggests potential use in pain management. In animal models, FAAH inhibitors have demonstrated efficacy in reducing pain responses associated with inflammatory conditions and neuropathic pain . The structural characteristics of this compound may contribute to its selectivity and potency as a FAAH inhibitor.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Benzothiazole Moiety : Essential for antimicrobial and anticancer activities.
  • Piperazine Ring : Modifications to this ring can enhance binding affinity to biological targets.
  • Carboxylic Acid Group : Plays a role in solubility and bioavailability, impacting pharmacokinetics.
ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial activity
Substitutions on piperazineEnhanced FAAH inhibition
Variations in carboxylic acid positionAltered solubility and efficacy

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzothiazole derivatives, including the compound , against clinical isolates of Staphylococcus epidermidis . The results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial potency .
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that derivatives of 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating strong anticancer potential .
  • Pain Management : Animal studies demonstrated that the compound effectively reduced pain responses in models of acute and chronic pain, supporting its potential therapeutic application as an analgesic agent .

Properties

IUPAC Name

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-7-19(8-10-20)11-14(21)18-15-17-12-5-3-4-6-13(12)24-15/h3-6H,2,7-11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLBLYAGAORTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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